
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester typically involves the esterification of the corresponding dicarboxylic acid. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets. The ketone and ester groups in the compound can participate in various biochemical pathways, influencing the activity of enzymes and other proteins . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester include:
Cyclopentanone: A simpler ketone with similar structural features.
Dimethyl succinate: An ester with a similar ester functional group.
Cyclopentane-1,2-dicarboxylic acid: The parent dicarboxylic acid of the ester.
The uniqueness of 4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .
Properties
Molecular Formula |
C18H24O10 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
dimethyl 4-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/2C9H12O5/c2*1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h2*6-7H,3-4H2,1-2H3 |
InChI Key |
ZDCFBEGGPCRVHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)CC1C(=O)OC.COC(=O)C1CC(=O)CC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate](/img/structure/B13710841.png)
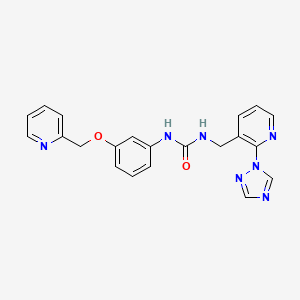

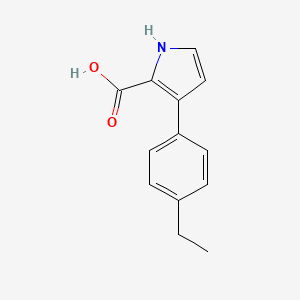
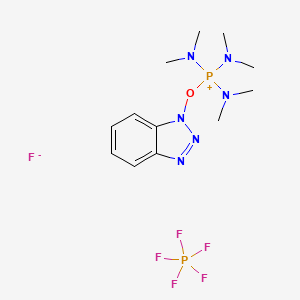
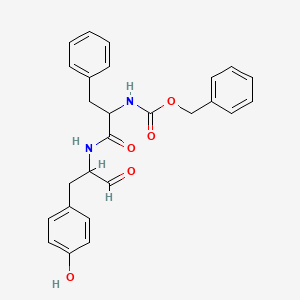
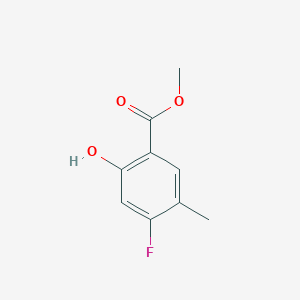
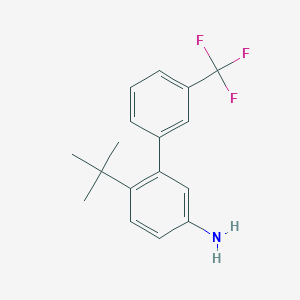
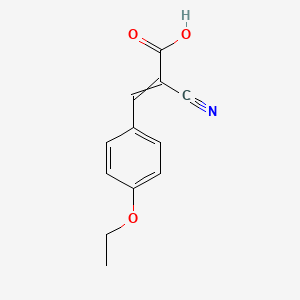
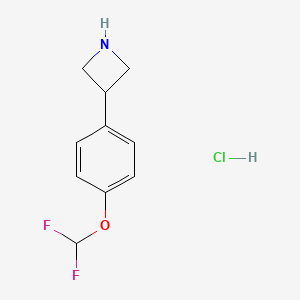
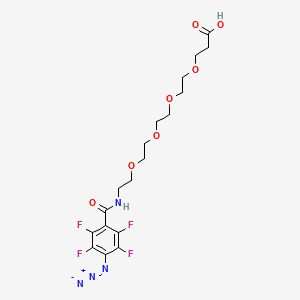
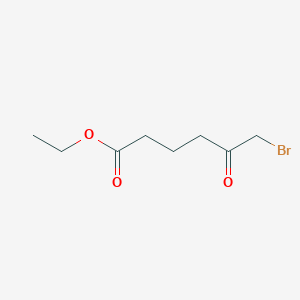
![4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid](/img/structure/B13710918.png)
![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)
